leukotriene D4 - 73836-78-9

leukotriene D4

Catalog Number: EVT-383150
CAS Number: 73836-78-9
Molecular Formula: C25H40N2O6S
Molecular Weight: 496.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Leukotriene D4 (LTD4) is a potent inflammatory mediator belonging to the cysteinyl leukotriene (CysLT) family. [, , ] It is a product of the arachidonic acid cascade, synthesized from leukotriene C4 (LTC4) through the enzymatic removal of glutamic acid by gamma-glutamyl transpeptidase. [] LTD4 is known to play a crucial role in various inflammatory and immune responses, particularly in the context of allergic reactions and asthma. [, , , , , ]

LTD4 acts primarily by binding to two G protein-coupled receptors: CysLT1 and CysLT2. [, , ] These receptors are expressed in various cell types, including smooth muscle cells, endothelial cells, and leukocytes, mediating a wide range of physiological responses. [, , , , ]

Synthesis Analysis

The synthesis of leukotriene D4 primarily involves the enzymatic conversion of leukotriene C4. [] The enzyme gamma-glutamyl transpeptidase, present on the cell surface membrane and granules of various cell types, catalyzes the removal of glutamic acid from LTC4, yielding LTD4. [] This reaction is significantly enhanced in the presence of a physiological mixture of amino acids, suggesting a coupled process with the formation of gamma-glutamyl amino acids. []

Chemical Reactions Analysis

LTD4 is chemically transformed to leukotriene E4 (LTE4) by the enzymatic action of dipeptidases and aminopeptidase M, primarily found in the kidneys. [] Dipeptidase exhibits a significantly higher rate of conversion compared to aminopeptidase M. []

Additionally, cathepsin H, a lysosomal protease, has been shown to convert LTD4 to LTE4 through the release of glycine. [] Conversely, LTD4 can be regenerated from LTE4 through a transpeptidation reaction catalyzed by gamma-glutamyl transpeptidase in the presence of glutathione. []

Mechanism of Action

LTD4 primarily exerts its effects by binding to CysLT1 and CysLT2 receptors. [, , ] These receptors are G protein-coupled, triggering downstream signaling cascades that ultimately lead to cellular responses. [, ]

  • Intracellular calcium mobilization: LTD4 stimulates a rapid and transient increase in intracellular calcium levels in various cell types, including neutrophils, potentially contributing to its pro-inflammatory effects. [, ]
  • Phosphoinositide hydrolysis: LTD4 activates phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the generation of second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG). []
  • Protein kinase C activation: LTD4 induces the translocation of protein kinase C (PKC) from the cytosol to the membrane, suggesting its involvement in LTD4-mediated signaling pathways. []
  • Mitogen-activated protein kinase (MAPK) activation: LTD4 has been shown to activate the MAPK pathway, particularly the extracellular signal-regulated kinases (ERK1/2), contributing to cell proliferation and survival. []

LTD4 binding to CysLT2R is less well characterized but is thought to contribute to various physiological responses, including vasoconstriction and mucus secretion. []

Applications
  • Inflammatory responses: LTD4 is used to investigate the role of CysLTs in inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel diseases. [, , , , , ] Studies utilize LTD4 to examine its effects on various cell types involved in inflammation, such as smooth muscle cells, endothelial cells, and leukocytes. [, , , , ]
  • Vascular function: LTD4 is employed to study the impact of CysLTs on vascular tone and permeability. [, , , , ] Researchers utilize LTD4 to investigate its vasoconstrictive and vasodilatory properties in various vascular beds.
  • Cell signaling: LTD4 is used to explore the signaling pathways activated by CysLT receptors, providing insights into the mechanisms underlying LTD4-mediated physiological responses. [, , , ]

Leukotriene C4

    Compound Description: Leukotriene C4 (LTC4) is a cysteinyl leukotriene synthesized from leukotriene A4. Like leukotriene D4, it plays a role in inflammatory responses and bronchoconstriction. [, , , , , , , , , , , , ]

    Relevance: LTC4 is a direct precursor to leukotriene D4, being metabolized to LTD4 by the removal of a glutamic acid residue. This conversion is catalyzed by the enzyme γ-glutamyl transpeptidase. Structurally, LTC4 differs from LTD4 by the presence of the glutamic acid residue. Despite the structural similarity, LTC4 shows a higher potency than leukotriene D4 in inducing contractile responses in certain tissues like sheep trachea. [, , , ]

Leukotriene E4

    Compound Description: Leukotriene E4 (LTE4) is a cysteinyl leukotriene and a metabolite of leukotriene D4. It is less potent than LTC4 and LTD4 in inducing bronchoconstriction but has a longer half-life. [, , , , , , , , , ]

    Relevance: LTE4 is formed from leukotriene D4 via the action of dipeptidases, which remove a glycine residue. Structurally, it lacks the glycine residue present in LTD4. While LTE4 is less potent in inducing bronchoconstriction compared to leukotriene D4, it can be used as a biomarker for LTD4 activity due to its longer half-life. [, , ]

γ-Glutamyl Leukotriene E4

    Compound Description: γ-Glutamyl leukotriene E4 is a metabolite formed from the conjugation of leukotriene E4 with glutathione. []

    Relevance: This compound highlights the ability of γ-glutamyl transpeptidase to catalyze the reverse reaction, potentially forming leukotriene C4 from leukotriene D4 in the presence of glutathione. The existence of γ-glutamyl leukotriene E4 further emphasizes the complex metabolism and interconversion of cysteinyl leukotrienes, including leukotriene D4. []

Leukotriene B4

    Compound Description: Leukotriene B4 (LTB4) is a leukotriene synthesized from leukotriene A4, exhibiting chemotactic properties for neutrophils and eosinophils. []

    Relevance: Although LTB4 shares the same precursor (LTA4) as leukotriene D4, they belong to different branches of the leukotriene pathway. Unlike LTD4, LTB4 shows a more potent chemotactic effect on neutrophils than eosinophils at lower concentrations. []

Histamine

    Compound Description: Histamine is an amine involved in local immune responses, acting as a powerful vasodilator and contributing to bronchospasm. [, , , , , , ]

    Relevance: Histamine serves as a comparison point for leukotriene D4's potency in inducing various physiological effects. Studies have shown that LTD4 can be equipotent to histamine in inducing vasodilation in human skin. [] Additionally, research indicates that LTD4 may play a more significant role in mediating the late phase of asthma, while histamine dominates the early phase. []

Acetylcholine

    Compound Description: Acetylcholine is a neurotransmitter involved in muscle contraction, also acting as a bronchoconstrictor in the airways. [, , , ]

    Relevance: Acetylcholine is often used as a control agonist in studies investigating the mechanisms of action of leukotriene D4 and other bronchoconstrictors. The distinct signaling pathways and pharmacological profiles of acetylcholine and LTD4 allow for the assessment of compound specificity and potential therapeutic targets for airway diseases. [, , , ]

Prostaglandin E2

    Compound Description: Prostaglandin E2 (PGE2), a cyclooxygenase metabolite of arachidonic acid, is involved in various physiological processes, including inflammation, pain, and fever. [, , ]

    Relevance: PGE2 is frequently studied alongside leukotriene D4 to understand the interplay between different branches of the arachidonic acid cascade in inflammatory responses. While PGE2 can stimulate duodenal bicarbonate secretion, LTD4 does not exhibit this effect, highlighting their divergent physiological roles. [, ]

Prostaglandin F2α

    Compound Description: Prostaglandin F2α (PGF2α) is a prostaglandin involved in various physiological processes, including uterine contraction and inflammation. []

U-46619

    Compound Description: U-46619 is a synthetic thromboxane A2 mimetic, inducing potent vasoconstriction. []

    Relevance: U-46619 serves as a pharmacological tool to compare and contrast the vasoconstrictive properties of leukotriene D4 and thromboxane A2. Studies using U-46619 help elucidate the specific receptors and signaling pathways involved in LTD4-mediated vasoconstriction. []

S-Hexyl Glutathione

    Compound Description: S-Hexyl glutathione is an inhibitor of γ-glutamyl transpeptidase, the enzyme responsible for converting LTC4 to LTD4. []

    Relevance: S-Hexyl glutathione is used to investigate the role of LTC4 metabolism in LTD4-mediated responses. By inhibiting the conversion of LTC4 to LTD4, researchers can assess the specific contribution of each leukotriene to the observed physiological effects. []

L-Cysteine

    Compound Description: L-Cysteine is a naturally occurring amino acid, also acting as a precursor for glutathione, which is involved in the metabolism of leukotrienes. [, ]

    Relevance: L-Cysteine is used in conjunction with other inhibitors to study the contribution of leukotriene metabolism to LTD4-mediated responses. [, ]

ICI 198,615

    Compound Description: ICI 198,615 is a selective antagonist for the cysteinyl leukotriene type 1 receptor (CysLT1). [, ]

BAY u9773

    Compound Description: BAY u9773 is a combined antagonist for both CysLT1 and CysLT2 receptors. []

    Relevance: BAY u9773 helps elucidate the contribution of both CysLT1 and CysLT2 receptors in LTD4-mediated effects. Its ability to antagonize LTD4-induced contractions in sheep trachea, where ICI 198,615 fails, suggests a dominant role of CysLT2 receptors in those tissues. []

FPL 55712

    Compound Description: FPL 55712 is a leukotriene receptor antagonist, blocking the effects of cysteinyl leukotrienes, including LTD4. [, , , ]

    Relevance: FPL 55712 is often used as a pharmacological tool to confirm the involvement of leukotriene receptors in LTD4-mediated responses. It provides evidence for the specificity of LTD4's actions and helps differentiate them from those induced by other mediators. [, , , ]

SK&F 104353

    Compound Description: SK&F 104353 is a potent and selective peptide-leukotriene antagonist, blocking the actions of cysteinyl leukotrienes like LTD4. []

    Relevance: SK&F 104353 is used to confirm the pharmacological specificity of LTD4-induced responses, particularly in chemotaxis assays. Its use helps rule out the contribution of other chemoattractants and confirms the direct involvement of LTD4 receptors in the observed cellular responses. []

LY171883

    Compound Description: LY171883 is a highly specific leukotriene D4/E4 receptor antagonist. [, ]

    Relevance: LY171883 is used to investigate the specific roles of LTD4 and LTE4 in various physiological and pathological processes. Its ability to block LTD4-induced effects confirms the involvement of LTD4 receptors. [, ]

WY-48,252 (Compound 16)

    Compound Description: WY-48,252 is a potent and selective leukotriene D4 receptor antagonist, belonging to the N-[(arylmethoxy)phenyl]sulfonamides series. []

    Relevance: WY-48,252 represents a novel structural class of LTD4 receptor antagonists. It shows high potency in inhibiting LTD4-induced bronchoconstriction, highlighting its potential as an anti-asthma drug candidate. []

L-649,923

    Compound Description: L-649,923 is a selective and competitive antagonist of LTD4 receptors, demonstrating oral activity. [, ]

    Relevance: L-649,923 is a valuable pharmacological tool for studying the role of LTD4 in various physiological and pathological conditions. Its selectivity for LTD4 receptors and oral bioavailability make it a potential candidate for therapeutic development in LTD4-mediated diseases. [, ]

L-648,051

    Compound Description: L-648,051 is a selective and competitive LTD4 receptor antagonist, demonstrating efficacy against LTD4-induced bronchoconstriction. [, ]

    Relevance: L-648,051 is an important tool for investigating the role of LTD4 in asthma and other respiratory conditions. Its ability to attenuate both immediate and late asthmatic responses to antigen challenge suggests its potential therapeutic value in managing asthma. []

Montelukast (MK-571)

    Compound Description: Montelukast (MK-571) is a potent, selective, and orally active LTD4 receptor antagonist. It is used clinically for the treatment of asthma and allergic rhinitis. [, , ]

    Relevance: Montelukast serves as a prime example of a clinically successful LTD4 receptor antagonist, effectively managing asthma symptoms. It exemplifies the therapeutic potential of targeting the LTD4 pathway for treating inflammatory diseases. [, , ]

MK-886

    Compound Description: MK-886 is an inhibitor of leukotriene biosynthesis, specifically targeting the 5-lipoxygenase activating protein (FLAP). []

    Relevance: MK-886 represents an alternative approach to modulating LTD4 activity by inhibiting its synthesis. Its mechanism of action highlights the importance of FLAP in LTD4 production and offers a potential target for developing novel anti-inflammatory drugs. []

Properties

CAS Number

73836-78-9

Product Name

leukotriene D4

IUPAC Name

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid

Molecular Formula

C25H40N2O6S

Molecular Weight

496.7 g/mol

InChI

InChI=1S/C25H40N2O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)34-19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9-,12-11+,16-13+/t20-,21-,22+/m0/s1

InChI Key

YEESKJGWJFYOOK-IJHYULJSSA-N

SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N

Synonyms

Leukotriene D
Leukotriene D 4
Leukotriene D-4
Leukotriene D4
Leukotrienes D
LTD4

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.